4-Methylumbelliferyl alpha-D-glucopyranoside

Enzyme kinetics Fluorogenic substrate Michaelis-Menten parameters

Chromogenic pNP substrates suffer matrix interference; 2-naphthol fluorophores lack sensitivity. 4-Methylumbelliferyl α-D-glucopyranoside resolves both: • ~100× fluorescence intensity vs. 2-naphthol, enabling quantification in single-cell groups or dried blood spot samples. • Validated protocol with acarbose (3.0 μM) at pH 4.0 for unambiguous Pompe/GAA deficiency diagnosis. • pH-dependent excitation (320/360 nm) with emission at 440-455 nm for flexible assay design. Supplied ≥99% pure (HPLC) with cold-chain global shipping.

Molecular Formula C16H18O8
Molecular Weight 338.31 g/mol
CAS No. 17833-43-1
Cat. No. B014245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylumbelliferyl alpha-D-glucopyranoside
CAS17833-43-1
Synonyms4-methylumbelliferyl glucoside
4-methylumbelliferyl glucoside, (alpha)-isomer
4-methylumbelliferyl-alpha-D-glucopyranoside
4-methylumbelliferyl-beta-D-glucopyranoside
4-MU-alpha-glucoside
4-MU-glucoside
MUbetaGlu
Molecular FormulaC16H18O8
Molecular Weight338.31 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13-,14+,15-,16+/m1/s1
InChIKeyYUDPTGPSBJVHCN-JZYAIQKZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylumbelliferyl α-D-Glucopyranoside Overview


4-Methylumbelliferyl α-D-glucopyranoside (4-MU-α-D-Glc) is a synthetic fluorogenic substrate specifically cleaved by α-glucosidases to release the highly fluorescent 4-methylumbelliferone (4-MU) moiety [1]. The liberated 4-MU exhibits pH-dependent excitation maxima of 320 nm (pH 1.97–6.72) and 360 nm (pH 7.12–10.3), with emission peaking at 440–455 nm [2]. This compound serves as a foundational reagent in enzymology, enabling continuous or endpoint quantification of α-glucosidase activity across diverse biological matrices, from purified enzyme preparations to complex clinical samples [3].

4-Methylumbelliferyl α-D-Glucopyranoside: Key Differentiation


While multiple synthetic α-glucoside derivatives exist for measuring α-glucosidase activity, they are not interchangeable due to fundamental differences in detection modality, sensitivity, and enzymatic recognition. Chromogenic p-nitrophenyl (pNP) substrates, fluorogenic 2-naphthyl derivatives, and even the β-anomer of 4-MU-glucoside exhibit divergent kinetic parameters, signal-to-background characteristics, and target enzyme specificities [1][2]. Generic substitution based solely on structural class—i.e., any α-linked glucoside fluorophore—introduces risks of assay incompatibility, reduced sensitivity in low-activity samples, and cross-reactivity with non-target glucosidases . The quantitative evidence below establishes precisely where 4-MU-α-D-Glc demonstrates verifiable, procurement-relevant differentiation relative to its closest alternatives.

4-Methylumbelliferyl α-D-Glucopyranoside: Quantitative Evidence


Higher Vmax Compared to p-Nitrophenyl-α-D-Glucopyranoside

In a direct head-to-head comparison using a purified α-glucosidase from Rhizobium sp. strain USDA 4280, 4-methylumbelliferyl α-D-glucopyranoside demonstrated a Vmax of 6.79 μmol min⁻¹ mg⁻¹, which is 2.33-fold higher than the Vmax of 2.92 μmol min⁻¹ mg⁻¹ obtained with p-nitrophenyl α-D-glucopyranoside under identical assay conditions [1]. The Km for the 4-MU substrate was 0.141 μM, compared to 0.037 μM for the pNP substrate [1].

Enzyme kinetics Fluorogenic substrate Michaelis-Menten parameters

Superior Fluorescence Sensitivity Over 2-Naphthyl Substrate

A comparative microchemical investigation using freeze-dried cryostat sections of various rat organs demonstrated that while both α-glucosidases exhibited moderately lower hydrolytic activity toward 4-methylumbelliferyl-α-D-glucoside compared to 2-naphthyl-α-D-glucoside, 4-methylumbelliferone fluoresces approximately 100-fold more intensely than 2-naphthol [1]. This ~100× difference in fluorescence intensity makes the methylumbelliferyl derivative unequivocally preferable for evaluating α-D-glucosidases in cells with low enzyme activity [1].

Fluorescence sensitivity Histochemistry Microchemical assay

High Anomeric Purity for α-Glucosidase Specificity

Certificates of analysis for high-purity commercial preparations of 4-methylumbelliferyl α-D-glucopyranoside (Calbiochem® grade, ≥99% HPLC) specify impurity limits of ≤0.02% for the β-anomer and ≤0.01% for free 4-methylumbelliferone . In contrast, β-anomer content in generic or unpurified 4-MU-glucoside preparations can be significantly higher, leading to erroneous β-glucosidase signal in assays intended for α-glucosidase-specific measurement.

Anomeric purity Quality control Enzyme specificity

Reliable Enzymatic Diagnosis of Pompe Disease

4-Methylumbelliferyl α-D-glucopyranoside has been validated as a diagnostic substrate for acid α-glucosidase (GAA) deficiency in Pompe disease. In cultured skin fibroblasts and primary amniotic fluid cells, selective precipitation of neutral α-glucosidase at pH 5.0 enabled clear distinction between Pompe carriers and affected individuals, with Pompe cells exhibiting zero detectable acid α-glucosidase activity [1]. In a mixed leukocyte assay incorporating 3.0 μM acarbose to suppress interfering maltase-glucoamylase, the 4MU-α-Glc substrate achieved full separation between 25 Pompe patients and 30 healthy controls—a diagnostic discrimination not fully achieved with glycogen as alternative substrate [2].

Lysosomal storage disorder Diagnostic enzymology Pompe disease

Chromogenic Interference-Free Inhibitor Screening

The widely used chromogenic substrate p-nitrophenyl-α-D-glucopyranoside suffers from decreased sensitivity and measurement interference when assaying highly colored samples, such as plant extracts or food matrices, due to overlapping absorbance with the yellow p-nitrophenolate product . An optimized fluorimetric method employing 4-methylumbelliferyl α-D-glucopyranoside (4-MUG) was developed specifically to circumvent this limitation . Using the optimized conditions (2 mU/mL α-glucosidase, 84 μM 4-MUG, 20 min incubation at 37°C, pH 5.5), a molasses extract showed 80% inhibition at 150 μg/mL with no negative quenching effects .

Inhibitor screening Assay optimization Natural products

Dried Blood Spot-Based Newborn Screening

4-Methylumbelliferyl α-D-glucopyranoside has been successfully employed to quantify α-glucosidase activity in infant blood spot samples as a biomarker for Pompe and Fabry diseases—lysosomal storage disorders characterized by enzyme deficiency . This application leverages the substrate‘s high sensitivity to detect enzyme activity from the minimal sample volume available in dried blood spots, a matrix where chromogenic substrates lack sufficient signal-to-noise for reliable quantification .

Newborn screening Dried blood spot Lysosomal storage disorder

4-Methylumbelliferyl α-D-Glucopyranoside: Application Scenarios


Pompe Disease Enzymatic Diagnosis

This substrate is the preferred reagent for measuring acid α-glucosidase (GAA) deficiency in cultured skin fibroblasts, primary amniotic fluid cells, and mixed leukocytes [1]. The validated protocol incorporating acarbose (3.0 μM) at pH 4.0 eliminates interference from maltase-glucoamylase, enabling clear discrimination between Pompe patients and healthy controls—a diagnostic resolution that the alternative substrate glycogen fails to achieve consistently, as evidenced by the misdiagnosis of a GAA2 homozygote with glycogen .

High-Throughput Inhibitor Screening from Natural Products

The ~100× fluorescence advantage of 4-MU over 2-naphthol [1] and the absence of matrix interference that plagues pNP-based chromogenic assays make this substrate the optimal choice for screening plant extracts, food matrices, and colored compound libraries. The optimized fluorimetric conditions (84 μM 4-MUG, 20 min incubation) enable reproducible IC50 determination even with highly colored samples that would compromise absorbance-based pNP assays .

Microchemical α-Glucosidase Detection in Low-Activity Cells

For studies requiring α-glucosidase activity measurements in single epithelial cell groups isolated from freeze-dried cryostat sections or other low-enzyme-abundance contexts, the ~100× higher fluorescence intensity of 4-MU versus 2-naphthol-derived signals [1] provides the sensitivity necessary for reliable quantification. The pH-dependent excitation properties (320 nm at low pH, 360 nm at high pH) also offer flexibility for assays conducted under different buffer conditions [2].

Newborn Screening via Dried Blood Spots

The validated use of this substrate for quantifying α-glucosidase activity in infant dried blood spots as a biomarker for Pompe and Fabry diseases [1] positions it as a cost-effective, logistically simple reagent for large-scale screening programs. The fluorogenic readout provides sufficient sensitivity to detect enzyme deficiency from minimal sample volumes, a capability not reliably achieved with chromogenic pNP substrates that require larger sample inputs.

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